Potassium 5-hydroxypentanoyltrifluoroborate

solvation thermodynamics aqueous chemistry KAT structure-property relationships

Potassium 5-hydroxypentanoyltrifluoroborate (KAT) is a bench-stable, air/moisture-stable powder with tetracoordinate boron ensuring no protodeboronation. It enables rapid amide ligation with hydroxylamines (~20 M⁻¹ s⁻¹) in aqueous media without coupling reagents. The terminal hydroxyl group enhances solvation (−103.73 kJ/mol), supports oxidation while retaining acylboron functionality, and serves as a handle for bioconjugation, protein labeling, PEGylation, and hydrogel cross-linking. Not for Suzuki coupling; use dedicated alkyl/aryl trifluoroborates.

Molecular Formula C5H9BF3KO2
Molecular Weight 208.03 g/mol
Cat. No. B12054804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 5-hydroxypentanoyltrifluoroborate
Molecular FormulaC5H9BF3KO2
Molecular Weight208.03 g/mol
Structural Identifiers
SMILES[B-](C(=O)CCCCO)(F)(F)F.[K+]
InChIInChI=1S/C5H9BF3O2.K/c7-6(8,9)5(11)3-1-2-4-10;/h10H,1-4H2;/q-1;+1
InChIKeyOLLDPQQFLCSTQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 5-Hydroxypentanoyltrifluoroborate (CAS 1370291-68-1): Technical Baseline and Procurement Context


Potassium 5-hydroxypentanoyltrifluoroborate (CAS 1370291-68-1) belongs to the class of potassium acyltrifluoroborates (KATs), a family of tetracoordinate organoboron reagents characterized by the R–C(=O)–BF3K functional group [1]. This compound is supplied as a bench-stable powder with a melting point of 123.6 °C and is stable to air and moisture under ambient storage conditions . KATs have gained attention since their introduction by the Bode research group for their unique ability to undergo rapid, chemoselective amide-forming ligations with hydroxylamines under aqueous conditions without requiring coupling reagents or protecting groups .

Why Potassium 5-Hydroxypentanoyltrifluoroborate Cannot Be Replaced by Other Acylboronates or Boronic Acids


Generic substitution among acylboron reagents is not scientifically sound due to fundamental differences in coordination geometry, hydrolytic behavior, and functional group compatibility. Potassium 5-hydroxypentanoyltrifluoroborate exists as a tetracoordinate boron species (BF3−), which confers air and moisture stability absent in tricoordinate boronic acids that are prone to protodeboronation and oxidative side reactions [1]. Additionally, the 5-hydroxypentanoyl side chain in this specific KAT introduces a hydrogen-bond donor that alters aqueous solvation behavior and solubility profiles compared to aromatic or shorter-chain KAT analogs [2]. The KAT ligation mechanism with hydroxylamines proceeds via a distinct pathway involving nitrone intermediates, with rate constants of approximately 20 M⁻¹ s⁻¹ for representative KATs, a reactivity profile that MIDA acylboronates and monofluoro acylboronates cannot replicate under comparable aqueous conditions [3].

Potassium 5-Hydroxypentanoyltrifluoroborate: Head-to-Head Differentiation Evidence for Scientific Selection


Enhanced Aqueous Solvation Energy Relative to Aromatic KAT Analogs

Potassium 5-hydroxypentanoyltrifluoroborate (HTFB) exhibits a significantly more negative corrected solvation energy in water compared to aromatic KAT analogs lacking hydroxyl side chains. DFT calculations at the B3LYP/6-311++G** level with SCRF/SM solvation models yield a corrected solvation energy of −103.73 kJ/mol for HTFB, versus −84.72 kJ/mol for potassium furoyltrifluoroborate and −95.05 kJ/mol for potassium isonicotinoyltrifluoroborate [1].

solvation thermodynamics aqueous chemistry KAT structure-property relationships

Hydroxyl Group-Mediated Hydration of BF3 and C=O Moieties

Experimental FT-Raman and UV-Visible spectroscopic analysis demonstrates that hydration in potassium 5-hydroxypentanoyltrifluoroborate occurs specifically on the OH, BF3, and C=O groups, with observable band shifts in aqueous solution compared to the solid state. The dipole moment in solution was calculated at 10.19 D, and cluster analysis indicates that 3–4 water molecules hydrate the anion [1].

hydration chemistry spectroscopic characterization solvent interactions

KAT Ligation Kinetics: Second-Order Rate Constant of 20 M⁻¹ s⁻¹

Potassium acyltrifluoroborates (KATs) as a class undergo chemoselective amide-forming ligations with O-carbamoylhydroxylamines under aqueous conditions with a second-order rate constant of 20 M⁻¹ s⁻¹. This rate was determined for ligations proceeding in the presence of all unprotected functional groups, enabling equimolar reactant concentrations without excess coupling partners [1].

amide bond formation bioconjugation reaction kinetics

Hydroxyl-Containing Organotrifluoroborates Tolerate Common Oxidation Protocols

Organotrifluoroborates containing primary and secondary hydroxyl groups, including the compound class to which potassium 5-hydroxypentanoyltrifluoroborate belongs, are stable to standard oxidation conditions. In studies with hydroxyl-substituted aryl-, alkenyl-, and alkyltrifluoroborates, oxidation with TPAP/NMO afforded 91% isolated yield, Swern oxidation gave 90% yield, and Dess-Martin periodinane oxidation gave 86% yield while retaining the intact carbon-boron bond .

functional group tolerance oxidation stability multistep synthesis

NOT for Suzuki-Miyaura Cross-Coupling: A Critical Procurement Distinction

Potassium acyltrifluoroborates (KATs), including potassium 5-hydroxypentanoyltrifluoroborate, are inert under standard Pd-catalyzed Suzuki-Miyaura, Sonogashira, and Heck cross-coupling conditions. This inertness has been explicitly documented, distinguishing KATs from potassium aryl- and alkyltrifluoroborates, which serve as effective nucleophilic coupling partners in Suzuki-Miyaura reactions [1].

Suzuki-Miyaura cross-coupling reagent selection

Potassium 5-Hydroxypentanoyltrifluoroborate: Evidence-Backed Application Scenarios for Scientific Procurement


Aqueous-Phase Bioconjugation and Protein Modification Requiring No Coupling Reagents

This compound is optimally deployed in aqueous bioconjugation workflows where the KAT ligation with hydroxylamines proceeds at ~20 M⁻¹ s⁻¹ without EDC, HOBt, or other coupling reagents [1]. The enhanced aqueous solvation energy (−103.73 kJ/mol) of the 5-hydroxypentanoyl variant [2] supports compatibility with buffered aqueous conditions used in protein labeling and PEGylation applications. The ligation tolerates all unprotected proteinogenic functional groups.

Multistep Synthesis Involving Oxidation of Hydroxyl Groups While Retaining the Organoboron Moiety

The hydroxyl group in potassium 5-hydroxypentanoyltrifluoroborate can be oxidized to the corresponding aldehyde or ketone using standard protocols (TPAP/NMO, Swern, or Dess-Martin) while preserving the intact acyltrifluoroborate functionality with 86–91% isolated yields for class members [1]. This enables synthetic sequences where the organoboron moiety is retained through oxidative steps, a capability not reliably available with boronic acids.

Hydrogel Formation via Bifunctional KAT Cross-Linking Under Mild Aqueous Conditions

The KAT ligation has been identified as an ideal reaction for hydrogel formation due to its rapid kinetics (20 M⁻¹ s⁻¹) and aqueous compatibility [1]. Potassium 5-hydroxypentanoyltrifluoroborate, with its terminal hydroxyl group available for further functionalization or as a hydrogen-bonding moiety that enhances aqueous solvation [2], serves as a building block for designing bifunctional KAT cross-linkers in biomaterials applications.

DO NOT Apply: Suzuki-Miyaura Cross-Coupling Reactions

Potassium 5-hydroxypentanoyltrifluoroborate is inert under Pd-catalyzed Suzuki-Miyaura, Sonogashira, and Heck cross-coupling conditions [1]. Scientific and industrial users requiring a boron-based nucleophile for Suzuki-Miyaura coupling should instead select potassium alkyl- or aryltrifluoroborates, which are active coupling partners. Procurement of this compound for cross-coupling applications will result in failed reactions and wasted resources.

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